REACTION_CXSMILES
|
C([O:4][CH2:5][CH:6]=[CH:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[C:10]([Cl:15])[CH:9]=1)(=O)C.Cl[Si]([CH2:22][CH3:23])(CC)CC.C[Si]([N-][Si](C)(C)C)(C)C.[K+].C1C[O:37]CC1>>[Cl:15][C:10]1[CH:9]=[C:8]([CH:7]([CH:22]=[CH2:23])[CH2:6][C:5]([OH:4])=[O:37])[CH:13]=[CH:12][C:11]=1[Cl:14] |f:2.3|
|
Name
|
product
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=CC1=CC(=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
20.2 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](CC)(CC)CC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
183 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
Stir the resultant mixture vigorously for 3h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Gradually cool the solution overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
quench with saturated NH4Cl (150 mL)
|
Type
|
ADDITION
|
Details
|
treat with 1M HCl (150 mL)
|
Type
|
EXTRACTION
|
Details
|
extract with Et2O (500 mL)
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with Et2O (400 mL)
|
Type
|
WASH
|
Details
|
wash the combined organic layers with 5% NaOH (300 mL)
|
Type
|
EXTRACTION
|
Details
|
extract with 5% NaOH (8×150 mL)
|
Type
|
TEMPERATURE
|
Details
|
Cool the combined aqueous layers to 5° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 5°-10° C.
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with CH2Cl2 (2×800 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CC(=O)O)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 54.5 mmol | |
AMOUNT: MASS | 13.4 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |